1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride
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Overview
Description
1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride is a synthetic compound with the molecular formula C7H15ClN2O. It is known for its unique structure, which includes both an azetidine and a pyrrolidine ring.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of azetidine with pyrrolidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity .
In industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms .
Comparison with Similar Compounds
1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)pyrrolidin-3-one: This compound has a similar structure but lacks the hydroxyl group, leading to different chemical properties and reactivity.
1-(Azetidin-3-yl)pyrrolidin-3-amine: The presence of an amine group instead of a hydroxyl group results in distinct biological activities and applications.
1-(Azetidin-3-yl)pyrrolidin-3-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
1-(azetidin-3-yl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c10-7-1-2-9(5-7)6-3-8-4-6;/h6-8,10H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWNZZNQNPTFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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